N-benzyl-N'-(4-chlorobenzyl)sulfamide
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Overview
Description
N-benzyl-N’-(4-chlorobenzyl)sulfamide is an organic compound with the molecular formula C14H15ClN2O2S. It is characterized by the presence of both benzyl and 4-chlorobenzyl groups attached to a sulfamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires an organic solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-benzyl-N’-(4-chlorobenzyl)sulfamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(4-chlorobenzyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl and 4-chlorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl and 4-chlorobenzyl derivatives.
Scientific Research Applications
N-benzyl-N’-(4-chlorobenzyl)sulfamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(4-chlorobenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(4-methylbenzyl)sulfamide
- N-benzyl-N’-(4-fluorobenzyl)sulfamide
- N-benzyl-N’-(4-bromobenzyl)sulfamide
Uniqueness
N-benzyl-N’-(4-chlorobenzyl)sulfamide is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methylsulfamoyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-14-8-6-13(7-9-14)11-17-20(18,19)16-10-12-4-2-1-3-5-12/h1-9,16-17H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZKUNUDMVCXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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